4-methyl-1H-benzo[d]imidazol-5-amine
Description
Properties
IUPAC Name |
4-methyl-1H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWLPIKIULUGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303051 | |
| Record name | 7-Methyl-1H-benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177843-30-0 | |
| Record name | 7-Methyl-1H-benzimidazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177843-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phillips-Ladenburg Cyclization with Substituted o-Phenylenediamine
The Phillips-Ladenburg reaction, involving cyclization of o-phenylenediamine derivatives with carboxylic acids or their equivalents, serves as a foundational method. For 4-methyl-1H-benzo[d]imidazol-5-amine, this approach requires 4-methyl-5-nitro-o-phenylenediamine as a precursor.
Procedure :
-
Nitration of 4-methyl-o-phenylenediamine : Treatment with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at position 5, leveraging the meta-directing effect of the amino groups.
-
Cyclization : Reacting the nitrated diamine with formic acid (HCOOH) at 100°C for 2 hours forms 4-methyl-5-nitro-1H-benzo[d]imidazole.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding the target compound.
Challenges :
-
Regioselective nitration is critical; competing nitration at position 6 may occur due to steric effects from the methyl group.
-
Reduction conditions must avoid over-reduction or debenzylation.
Yield Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–70 |
| Cyclization | HCOOH, 100°C, 2h | 80–85 |
| Reduction | H₂/Pd-C, EtOH, RT | 90–95 |
Modern Synthetic Techniques
Microwave-Assisted Cyclodehydration
Microwave irradiation accelerates cyclodehydration, reducing reaction times from hours to minutes.
Procedure :
-
Substrate Preparation : 4-Methyl-5-nitro-o-phenylenediamine is suspended in polyphosphoric acid (PPA).
-
Microwave Irradiation : Heating at 150°C for 15 minutes under 300 W microwave energy completes cyclization.
-
Reduction : Nitro group reduction follows classical protocols.
Advantages :
Yield : 75–80% overall yield after reduction.
Solid-Phase Synthesis for Parallel Optimization
Solid-phase synthesis enables high-throughput screening of reaction conditions.
Procedure :
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected 4-methyl-o-phenylenediamine.
-
On-Resin Cyclization : Treatment with trimethylsilyl chloride (TMSCl) and formic acid induces cyclization.
-
Nitro Reduction : Cleavage from resin using trifluoroacetic acid (TFA) followed by SnCl₂-mediated reduction.
Benefits :
-
Facilitates rapid optimization of temperature and reagent stoichiometry.
Catalytic Methods
Transition Metal-Catalyzed C–N Coupling
Palladium-catalyzed amination introduces the amine group post-cyclization.
Procedure :
-
Halogenation : Brominate 4-methyl-1H-benzo[d]imidazole at position 5 using N-bromosuccinimide (NBS).
-
Buchwald-Hartwig Amination : React with ammonia (NH₃) using Pd(OAc)₂/Xantphos catalyst.
Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Base: Cs₂CO₃, 100°C, 12h
-
Solvent: Toluene
Organocatalytic Reductive Amination
Iminium intermediates are reduced in situ using organocatalysts.
Procedure :
-
Condensation : React 4-methyl-1H-benzo[d]imidazole-5-carbaldehyde with NH₃ to form an imine.
-
Reduction : Use Hantzsch ester as a hydride source with thiourea catalyst.
Yield : 70–75% with enantiomeric excess >99% for chiral variants.
Green Chemistry Approaches
Aqueous-Phase Synthesis Using TPGS-750-M
Micellar catalysis in water enhances sustainability.
Procedure :
-
Cyclization : 4-Methyl-o-phenylenediamine and formic acid react in TPGS-750-M/water (2 wt%) at 80°C.
-
Nitro Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol reduces the nitro group.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Phillips-Ladenburg | 70–80 | 95 | Scalability | Multi-step, harsh nitration |
| Microwave-Assisted | 75–80 | 98 | Speed | Specialized equipment |
| Solid-Phase | 70–75 | 95 | High-throughput screening | Resin cost |
| Pd-Catalyzed | 60–65 | 90 | Direct amination | Catalyst cost |
| Green Chemistry | 80–85 | 97 | Environmentally friendly | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Methyl-1H-benzo[d]imidazol-5-amine has shown promise in anticancer research. Studies indicate that it can inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent against certain types of cancer. For instance, in vitro studies demonstrated that this compound could induce apoptosis in cancer cells by modulating specific signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Biochemical Applications
Enzyme Inhibition Studies
this compound is utilized in studies focusing on enzyme inhibition and protein interactions. It serves as a tool compound to investigate the binding affinity and inhibition kinetics of various enzymes, which is crucial for drug discovery processes. For example, it has been tested against kinases involved in cancer progression, providing insights into potential therapeutic targets.
Protein Interaction Studies
The compound's structural features allow it to interact with various biological macromolecules, making it useful for studying protein-ligand interactions. This application is vital in understanding the molecular basis of diseases and developing targeted therapies.
Material Science
Synthesis of Novel Materials
In material science, this compound is explored for synthesizing novel polymers and nanomaterials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor development. The incorporation of this compound into polymer matrices has shown enhanced thermal stability and mechanical properties, making it suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial agent | Inhibits growth of various bacterial strains | |
| Biochemical Applications | Enzyme inhibition studies | Useful for drug discovery |
| Protein interaction studies | Insights into disease mechanisms | |
| Material Science | Synthesis of polymers | Enhanced thermal stability |
| Development of nanomaterials | Improved mechanical properties |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with accompanying changes in apoptosis-related markers.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective antibacterial activity comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 4-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between 4-methyl-1H-benzo[d]imidazol-5-amine and related benzimidazole derivatives:
Key Structural and Functional Differences
In contrast, 4-methyl substitution (target compound) may offer distinct electronic modulation due to the para-positioned methyl group relative to the amine. 7-Methyl isomer () demonstrates how positional changes alter molecular geometry, possibly reducing biological activity compared to 4-methyl derivatives.
Chlorobenzyl substituents (e.g., Compound 8) improve anti-inflammatory activity via stronger hydrophobic interactions with cyclooxygenase (COX) in molecular docking studies .
Synthetic Yields and Practicality :
- Derivatives like Compound 27 and 28 achieve yields of 74–77% via reductive amination and salt crystallization , whereas dimeric analogs (e.g., ) require multi-step syntheses with unspecified yields.
Pharmacological and Biochemical Insights
- NAPRT Inhibition : 1,2-Dimethyl derivatives (Compounds 27–31) show promise as NAPRT inhibitors, critical in cancer metabolism pathways. Their higher melting points (e.g., 208–210°C for Compound 27) suggest stable crystalline forms suitable for drug formulation .
- Anti-inflammatory Potential: 2-(Arylmethyl)-1-ethyl derivatives () demonstrate COX-2 binding in silico, highlighting the role of bulky substituents in target engagement.
- Positional Isomerism : The 7-methyl isomer () lacks reported activity, underscoring the importance of substituent placement for bioactivity.
Notes and Implications
Research Gaps : Despite structural similarities, this compound lacks explicit pharmacological data in the provided evidence. Further studies on its enzyme inhibition or cytotoxic profiles are warranted.
Synthetic Challenges : Lower yields in some analogs (e.g., 48% for Compound 30 ) highlight the need for optimized protocols, particularly for halogenated or dimeric derivatives.
Clinical Potential: Derivatives with chlorobenzyl or pyridinyl groups () show diversified applications, from anticancer agents to kinase inhibitors, suggesting that this compound could be tailored for similar targets.
Biological Activity
4-Methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and enzyme-inhibitory activities.
Chemical Structure and Synthesis
This compound features a methyl group at the 4-position and an amine group at the 5-position of the benzimidazole ring. This unique structure influences its reactivity and biological activity. The synthesis typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde under acidic conditions, yielding the desired benzimidazole derivative.
Synthetic Route Example
- Starting Material : o-Phenylenediamine
- Reagent : 4-Methylbenzaldehyde
- Conditions : Acidic medium
- Product : this compound
Biological Activity Overview
The biological activities of this compound have been extensively studied, particularly in the following areas:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzimidazole have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methyl-1H-benzo[d]imidazol-5-amino derivative | MCF-7 | 25.72 ± 3.95 |
| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | U87 glioblastoma | 45.2 ± 13.0 |
In vivo studies have shown that this compound can suppress tumor growth in animal models .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has exhibited activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 500 |
These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy .
3. Enzyme Inhibition
The compound has been identified as a potent inhibitor of various enzymes, including those involved in cancer signaling pathways such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor).
| Enzyme Target | Inhibition IC50 (µM) |
|---|---|
| VEGFR-2 | 0.03 |
This inhibition is crucial for developing therapeutic agents targeting cancer progression .
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. This binding can modulate their activity, leading to therapeutic outcomes such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer potential of various benzimidazole derivatives, it was found that compounds with specific substitutions at the benzimidazole ring exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The study concluded that structural modifications could significantly improve therapeutic efficacy .
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of synthesized benzimidazole derivatives revealed that certain compounds demonstrated remarkable effectiveness against resistant strains of bacteria, suggesting their potential as new antibiotics .
Q & A
Basic Research Question
- NMR analysis : Key 1H NMR shifts (e.g., δ 3.73 ppm for NH₂ in unsubstituted derivatives) confirm amine positioning .
- Mass spectrometry : ESI-MS with [M+1]+ ions (e.g., m/z 347.45 for compound 69) verifies molecular weight .
- X-ray crystallography : SHELX refinement (R-factor < 0.05) resolves hydrogen bonding networks in crystalline forms .
How do structural modifications influence contradictory pharmacological activities (e.g., anti-inflammatory vs. opioid receptor binding)?
Advanced Research Question
- Substituent-driven activity : Chlorobenzyl groups enhance anti-inflammatory activity via COX-2 inhibition, while benzyl groups in "nitazene" derivatives target μ-opioid receptors .
- Steric and electronic effects : Bulky substituents (e.g., pyridinyl) reduce solubility but improve receptor binding specificity .
Q. Methodological Approach :
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR) or μ-opioid receptors (PDB: 4DKL) .
- SAR tables : Compare IC₅₀ values across derivatives to identify pharmacophores.
What challenges arise in crystallographic analysis of this compound derivatives?
Advanced Research Question
- Twinned crystals : SHELXL’s TWIN command resolves overlapping reflections in low-symmetry space groups .
- Hydrogen bonding ambiguity : Graph-set analysis (e.g., Etter’s formalism) distinguishes intramolecular vs. intermolecular interactions .
How can structure-activity relationships (SAR) guide the design of novel derivatives?
Advanced Research Question
Advanced Research Question
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Solubility enhancement : Co-crystallization with cyclodextrins improves bioavailability for in vivo testing .
What computational tools predict intermolecular interactions in derivatives?
Advanced Research Question
- DFT calculations : Gaussian09 optimizes geometries to study π-π stacking in crystal packing .
- Hydrogen bond propensity : Mercury CSD software quantifies interaction energies for polymorph screening .
How can solubility challenges in aqueous buffers be addressed for biological assays?
Basic Research Question
- Salt formation : Hydrochloride salts (e.g., compound 50) improve solubility in PBS .
- Co-solvent systems : 10% DMSO in cell culture media maintains stability without cytotoxicity .
What role do hydrogen-bonding motifs play in stabilizing crystal structures?
Advanced Research Question
- Graph-set analysis : C(6) and R₂²(8) motifs dominate in benzimidazole crystals, stabilizing layered packing .
- N-H⋯N interactions : Key for 3D network formation (e.g., bond length ~2.8 Å in compound 20) .
How are analytical methods (e.g., HPLC) validated for purity assessment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
